molecular formula C29H28N2O3 B11333074 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11333074
M. Wt: 452.5 g/mol
InChI Key: MFNQYKIGTJODFA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide (let’s call it Compound X for brevity) is a fascinating molecule with a complex structure. Let’s break it down:

  • Indole Core: : The indole moiety (1H-indol-3-yl) provides the aromatic backbone. Indoles are found in various natural products and have diverse biological activities.

  • Phenyl and Methoxyphenyl Groups: : Compound X features a phenyl ring (4-methoxyphenyl) attached to the indole core. The methoxy group (–OCH₃) enhances its lipophilicity and influences its interactions with biological targets.

  • Benzofuran Ring: : The benzofuran ring (3,5,6-trimethyl-1-benzofuran-2-carboxamide) contributes to the overall structure. Benzofurans exhibit interesting pharmacological properties.

Preparation Methods

Compound X can be synthesized through a multistep process. Here’s a simplified route:

  • Formation of Intermediate: : Start with tryptamine (1) and react it with ibuprofen (2- (4-isobutylphenyl) propionic acid) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. This forms the intermediate N-[2-(1H-indol-3-yl)-2-(4-isobutylphenyl)ethyl]-2-(4-isobutylphenyl)propanamide.

  • Methylation: : Next, methylate the phenolic oxygen using a suitable reagent to introduce the methoxy group.

  • Benzofuran Formation: : Cyclize the intermediate to form the benzofuran ring.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the alcohol or amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).

Scientific Research Applications

Compound X’s applications span multiple fields:

    Medicine: Investigate its anti-inflammatory, analgesic, or antipyretic properties.

    Chemistry: Explore its reactivity and potential as a synthetic intermediate.

    Biology: Study its effects on cellular pathways and receptors.

    Industry: Assess its industrial applications (e.g., as a starting material for drug synthesis).

Mechanism of Action

Compound X likely interacts with specific receptors or enzymes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its combination of indole, phenyl, and benzofuran moieties. Similar compounds include other indole-based derivatives and benzofurans .

Properties

Molecular Formula

C29H28N2O3

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C29H28N2O3/c1-17-13-23-19(3)28(34-27(23)14-18(17)2)29(32)31-15-24(20-9-11-21(33-4)12-10-20)25-16-30-26-8-6-5-7-22(25)26/h5-14,16,24,30H,15H2,1-4H3,(H,31,32)

InChI Key

MFNQYKIGTJODFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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